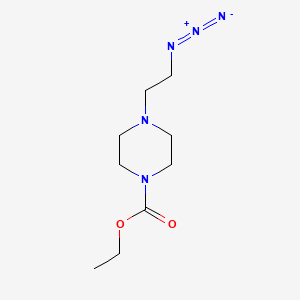

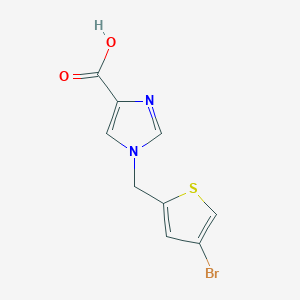

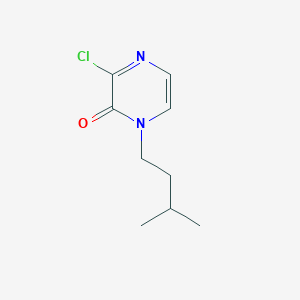

![molecular formula C9H16N2O B1488363 2-氨基-1-{2-氮杂双环[2.2.1]庚烷-2-基}丙烷-1-酮 CAS No. 1290900-22-9](/img/structure/B1488363.png)

2-氨基-1-{2-氮杂双环[2.2.1]庚烷-2-基}丙烷-1-酮

描述

The compound seems to be a derivative of 2-azabicyclo[2.2.1]heptane . The 2-azabicyclo[2.2.1]heptane structure is a part of various bio-active compounds and is still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

One method to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis

The molecular structure of 2-azabicyclo[2.2.1]heptane, a core part of the compound you’re interested in, includes a seven-membered ring with one nitrogen atom and two carbon atoms .Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azabicyclo[2.2.1]heptane, a core part of the compound you’re interested in, include a molecular weight of 97.16 .科学研究应用

分子内还原环丙烷化

Gensini 等人 (2002) 的一项研究描述了通过分子内还原环丙烷化合成具有 1-氨基-3-氮杂双环己烷和庚烷骨架的三重和单重保护衍生物。这个过程从氨基酸丝氨酸的衍生物开始,产生了对映体纯化合物,展示了一种获得结构复杂的胺的方法,该胺在肽模拟物和药物发现中具有潜在应用 Gensini 等人,2002。

氮杂-狄尔斯-阿尔德反应

Waldmann 和 Braun (1991) 通过氮杂-狄尔斯-阿尔德反应展示了双环氨基酸衍生物的不对称合成。这条合成途径突出了创造具有特定立体化学构型的氨基酸衍生物的潜力,这在开发新药中至关重要 Waldmann 和 Braun,1991。

双环脯氨酸类似物的合成

Grygorenko 等人 (2006) 报道了新型刚性双环脯氨酸类似物的对映选择性合成,可用于肽模拟物和肽模型的设计。该合成是为药物设计和开发创建构象受限氨基酸库的努力的一部分 Grygorenko 等人,2006。

对映互补的β-内酰胺酶

Assaf 等人 (2014) 鉴定了四种对文斯内酰胺及其衍生物具有水解活性的酶,展示了对映互补的活性。这项研究为合成对映纯碳环核苷类似物开辟了途径,这对开发抗病毒和抗癌药物至关重要 Assaf 等人,2014。

桥连双环吗啉氨基酸的合成

Kou 等人 (2017) 有效地合成了新型吗啉氨基酸,可作为药物化学中的紧凑模块。这些化合物有可能调节候选药物的理化和药代动力学性质,并引入新的知识产权 Kou 等人,2017。

未来方向

作用机制

Target of Action

The primary target of 2-Amino-1-{2-azabicyclo[22It’s structurally related to a number of synthetic compounds that are inhibitors of rho-associated protein kinase .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-1-{2-azabicyclo[22Compounds with similar structures have been found to inhibit rho-associated protein kinase, which plays a key role in various cellular processes .

Result of Action

The molecular and cellular effects of 2-Amino-1-{2-azabicyclo[22Compounds with similar structures have been found to inhibit rho-associated protein kinase, which could potentially affect various cellular processes .

生化分析

Biochemical Properties

2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in palladium-catalyzed 1,2-aminoacyloxylation reactions, which are essential for synthesizing oxygenated 2-azabicyclo[2.2.1]heptanes . These reactions proceed efficiently with a broad array of substrates, indicating the versatility of 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one in biochemical processes. The interactions with enzymes and proteins are primarily catalytic, facilitating the formation of complex structures from simpler molecules.

Cellular Effects

The effects of 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the synthesis of carbocyclic nucleosides, which are vital for DNA and RNA synthesis . The modulation of gene expression by 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one can lead to changes in cellular metabolism, impacting the overall function and health of the cells.

Molecular Mechanism

At the molecular level, 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one exerts its effects through specific binding interactions with biomolecules. The compound acts as a catalyst in enzyme-mediated reactions, facilitating the formation of complex structures. It also plays a role in enzyme inhibition or activation, depending on the specific biochemical context. The changes in gene expression induced by 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one are mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one remains stable under specific conditions, allowing for prolonged experimental observations . Its degradation products may also have significant biochemical effects, necessitating careful monitoring during long-term studies.

Dosage Effects in Animal Models

The effects of 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and cellular damage . Threshold effects are also noted, where a specific dosage level triggers a significant biochemical response.

Metabolic Pathways

2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound participates in the synthesis of carbocyclic nucleosides, which are essential for nucleic acid metabolism . It also affects metabolic flux and metabolite levels, influencing the overall metabolic state of the cells.

Transport and Distribution

Within cells and tissues, 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, impacting its biochemical activity . The transport mechanisms ensure that the compound reaches its target sites within the cells, facilitating its role in biochemical reactions.

Subcellular Localization

The subcellular localization of 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one interacts with the appropriate biomolecules, exerting its biochemical effects efficiently.

属性

IUPAC Name |

2-amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-6(10)9(12)11-5-7-2-3-8(11)4-7/h6-8H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOAJFBCYSMDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2CCC1C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

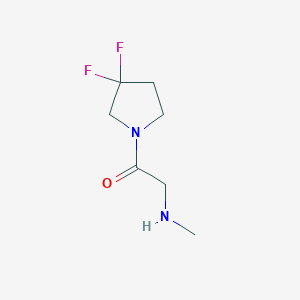

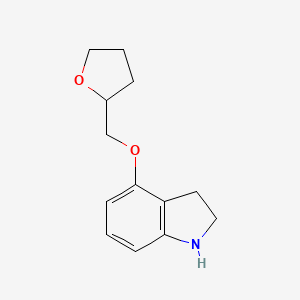

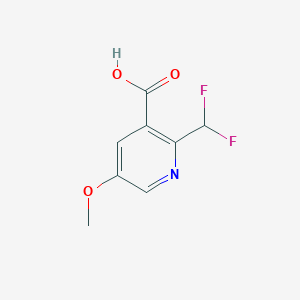

![1-{[(Oxolan-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488291.png)

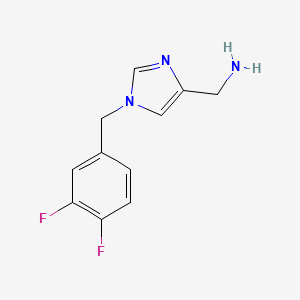

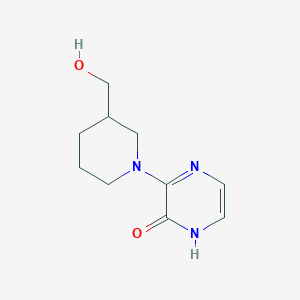

![[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1488296.png)

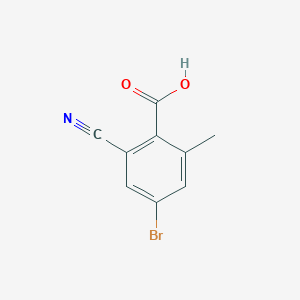

![3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1488297.png)